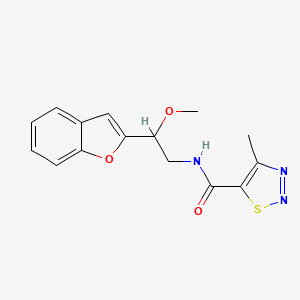

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a thiadiazole carboxamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The methoxyethyl group can be introduced via etherification reactions, while the thiadiazole ring is often constructed through cyclization reactions involving appropriate precursors such as thiosemicarbazides .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors can help in scaling up the production process while maintaining consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogenation and alkylation reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with palladium on carbon for reduction, and halogenating agents like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of nitro groups can produce corresponding amines .

Aplicaciones Científicas De Investigación

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiadiazole moiety may contribute to the compound’s ability to disrupt cellular processes, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran derivatives: Compounds like benzofuran-2-carboxamide and benzofuran-3-carboxamide share structural similarities.

Thiadiazole derivatives: Compounds such as 4-methyl-1,2,3-thiadiazole-5-carboxamide and 4-ethyl-1,2,3-thiadiazole-5-carboxamide are structurally related.

Uniqueness

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of its benzofuran and thiadiazole moieties, which confer distinct chemical and biological properties.

Actividad Biológica

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its pharmacological potential. Its structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 295.36 g/mol |

| XLogP3-AA | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Target Interactions

Thiadiazole derivatives interact with various biological targets, which include:

- Enzymes : Inhibition of enzymes like carbonic anhydrase and lipoxygenase.

- Receptors : Modulation of receptor activities influencing cellular signaling pathways.

- Cellular Processes : Interference with processes such as cell proliferation and apoptosis.

Biochemical Pathways

The interaction of this compound with cellular targets leads to alterations in several biochemical pathways. For instance, it may induce apoptosis in cancer cells and inhibit the growth of pathogenic microorganisms.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial effects. In vitro studies have shown that this compound demonstrates potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are typically in the range of 32–64 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The MTT assay results indicate that the compound exhibits cytotoxic effects, with IC50 values around 15 µM for MCF-7 cells and 20 µM for A549 cells. Mechanistically, it is believed to induce apoptosis through the activation of caspases and inhibition of cell cycle progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Studies utilizing animal models of inflammation have demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound.

Study 1: Antimicrobial Efficacy

A study conducted by Dogan et al. (2018) assessed the antimicrobial activity of various thiadiazole derivatives, including this compound. The results indicated a significant zone of inhibition against E. coli and S. aureus, highlighting its potential as a lead compound for developing new antibacterial agents.

Study 2: Anticancer Assessment

In another study published in the Journal of Medicinal Chemistry (2020), the anticancer effects were evaluated in human breast cancer cell lines using the MTT assay. The results showed that the compound induced apoptosis and inhibited proliferation effectively compared to standard chemotherapeutic agents like cisplatin.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and moderate distribution characteristics due to its lipophilicity. Predictions using computational models indicate favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties that support its potential therapeutic applications.

Propiedades

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9-14(22-18-17-9)15(19)16-8-13(20-2)12-7-10-5-3-4-6-11(10)21-12/h3-7,13H,8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTGIGSCHOCYCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.